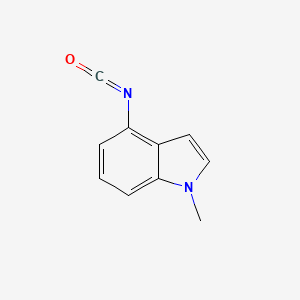

4-isocyanato-1-methyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives as Key Heterocyclic Scaffolds in Organic Chemistry

Indole derivatives represent a critical class of heterocyclic compounds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrrole (B145914) ring. wisdomlib.orgwikipedia.org This fundamental scaffold is a cornerstone in the field of organic chemistry, largely due to its prevalence in a vast array of natural products and synthetically developed molecules that exhibit significant biological activity. nih.gov The indole nucleus is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govontosight.ai

The significance of indole derivatives stems from their diverse pharmacological properties, which include antifungal, anti-inflammatory, and anticancer activities. wisdomlib.org Many compounds containing the indole framework are integral to basic biochemical processes. nih.gov For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to a wide variety of secondary metabolites, including tryptamine (B22526) and indole-3-acetic acid, a plant hormone. wikipedia.orgnih.gov In humans, vital neurotransmitters like serotonin (B10506) are indole derivatives, playing a crucial role in the central nervous system. wikipedia.orgnih.gov

The rich chemistry of the indole scaffold allows for its functionalization at various positions, enabling the synthesis of a multitude of derivatives with tailored properties. mdpi.com This versatility has made indole and its derivatives a subject of intense and ongoing research, leading to the discovery of compounds with applications ranging from antiviral agents to treatments for neurological disorders. wisdomlib.orgnih.govontosight.ai

Versatility of Isocyanate Functionality as a Synthetic Handle in Organic Synthesis

The isocyanate group (–N=C=O) is a highly reactive and versatile functional group in organic synthesis. acs.orgacs.org Its utility is rooted in the electrophilic nature of the central carbon atom, which readily reacts with a wide range of nucleophiles. rsc.org This reactivity makes isocyanates valuable intermediates for the synthesis of a diverse array of organic compounds. acs.org

First synthesized in the mid-19th century, isocyanates have become indispensable in industrial chemistry, most notably as fundamental building blocks for polyurethane materials. nih.gov The reaction of diisocyanates with polyols to form polyurethanes is a cornerstone of the polymer industry, producing materials used in foams, elastomers, coatings, and adhesives. nih.govresearchgate.net

Beyond polymer chemistry, isocyanates are pivotal in the construction of complex organic molecules through various chemical transformations. rsc.org They are frequently employed in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of intricate molecular architectures from three or more starting materials. rsc.orgacs.org This approach simplifies synthetic routes and reduces waste, aligning with the principles of green chemistry. The reactivity of an isocyanate can be tuned by the electronic properties of its substituent; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. rsc.org This tunable reactivity, coupled with their ability to be generated in situ from more stable precursors, further broadens their synthetic applicability. rsc.orgnih.gov

Contextualization of 4-Isocyanato-1-methyl-1H-indole within the Landscape of Functionalized Indole Chemistry

The compound this compound emerges at the intersection of indole chemistry and isocyanate reactivity. It is a functionalized indole derivative that incorporates the versatile isocyanate group onto the indole scaffold. The synthesis of such molecules is of interest for creating novel compounds with potential applications in medicinal chemistry and materials science.

The synthesis of isocyanatoindoles can be conceptually approached through methods like the Curtius rearrangement of an acyl azide (B81097), a known route for preparing isocyanates. For instance, the synthesis of the related 3,4-diaminoindole has been achieved through a process involving the rearrangement of an acyl azide to an isocyanate. acs.org The starting material for this compound would be 1-methyl-1H-indole-4-carboxylic acid. The methylation of the indole nitrogen, as seen in 1-methylindole (B147185), is a common strategy to modify the properties of the indole ring and can be achieved by reacting indole with reagents like methyl iodide in the presence of a base. orgsyn.org

The presence of the isocyanate group at the 4-position of the 1-methylindole core makes this compound a valuable synthon. It can be used to introduce the 1-methylindol-4-yl moiety into larger molecules through reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for the systematic exploration of structure-activity relationships in the design of new bioactive compounds or functional materials. For example, the reaction of indoles with isocyanates, sometimes facilitated by catalysts, is a known method for forming urea (B33335) derivatives. cardiff.ac.uk The specific substitution pattern of this compound, with the isocyanate on the benzene ring portion of the indole, offers a different reactivity and substitution vector compared to indoles functionalized at other positions.

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O fishersci.pt |

| Molecular Weight | 172.187 g/mol fishersci.pt |

| CAS Number | 887922-92-1 fishersci.pt |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 41-43 °C sigmaaldrich.com |

| InChI Key | TVGVHXVLMROUII-UHFFFAOYSA-N fishersci.pt |

Structure

3D Structure

Propriétés

IUPAC Name |

4-isocyanato-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGVHXVLMROUII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594539 | |

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-92-1 | |

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887922-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato 1 Methyl 1h Indole

Electrophilic and Nucleophilic Reactivity at the Isocyanate Moiety

The isocyanate group (–N=C=O) is a heterocumulene system renowned for its high electrophilicity at the central carbon atom. This makes it a prime target for a wide variety of nucleophiles and a versatile functional group for synthesis.

Nucleophilic Additions Leading to Urea (B33335) and Urethane (B1682113) Derivatives

The most characteristic reaction of the isocyanate group is its susceptibility to nucleophilic attack. The carbon atom of the isocyanate is highly electron-deficient and readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water.

When 4-isocyanato-1-methyl-1H-indole is treated with primary or secondary amines, it undergoes a nucleophilic addition reaction to yield the corresponding N,N'-disubstituted urea derivatives. Similarly, reaction with alcohols in the presence of a suitable catalyst provides urethane (carbamate) derivatives. These reactions are typically high-yielding and proceed under mild conditions. The general mechanism involves the attack of the nucleophile's lone pair on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Class | Resulting Derivative |

|---|---|---|---|

| Primary Amine | Aniline | Urea | 1-(1-methyl-1H-indol-4-yl)-3-phenylurea |

| Alcohol | Ethanol | Urethane | Ethyl (1-methyl-1H-indol-4-yl)carbamate |

| Water | H₂O | Carbamid acid (unstable) | Leads to 4-amino-1-methyl-1H-indole via decarboxylation |

Cycloaddition Reactions Involving the Isocyanato Group

The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate moiety can participate in cycloaddition reactions. Although specific studies on this compound are not extensively documented in the literature, the expected reactivity follows general patterns established for aryl isocyanates.

Isocyanates can function as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with electron-rich dienes. The C=N bond is typically the more reactive component in these transformations. Furthermore, [2+2] cycloadditions can occur with electron-rich olefins, such as enamines or vinyl ethers, to form four-membered β-lactam rings. Another potential pathway is the [2+1] cycloaddition with carbenes or nitrenes. Dimerization and trimerization of the isocyanate itself, forming a uretidinedione or an isocyanurate respectively, are also possible, often promoted by specific catalysts or heat.

Polymerization Pathways via Isocyanate Functionalization

The isocyanate group is a fundamental building block in polymer chemistry. The ability of this compound to undergo polymerization makes it a valuable monomer for creating functional polymers that incorporate the unique photophysical or biological properties of the indole (B1671886) ring.

The primary route to polymerization is through reaction with polyols (diols, triols, etc.) to form polyurethanes, or with polyamines (diamines, etc.) to form polyureas. These step-growth polymerization reactions proceed via the same nucleophilic addition mechanism described for small molecules. The resulting polymers would feature the 1-methyl-1H-indole moiety as a pendant group attached to the polymer backbone via a urethane or urea linkage. Such materials could have applications in advanced coatings, biocompatible materials, or organic electronics.

Regioselectivity and Chemoselectivity of Reactions Involving the Indole Core

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The substitution pattern is dictated by the directing effects of the existing substituents: the N-methyl group and the C4-isocyanato group.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

In the indole system, the pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The nitrogen atom of the indole ring directs electrophilic attack primarily to the C3 position. The presence of a methyl group on the nitrogen (N1 position) further enhances the nucleophilicity of the C3 position.

Conversely, the isocyanato group at the C4 position is an electron-withdrawing group. It deactivates the benzene portion of the indole ring towards electrophilic substitution through a negative resonance (-M) and inductive (-I) effect. This deactivation of the benzenoid ring further reinforces the inherent preference for electrophilic attack on the electron-rich pyrrole ring. Therefore, electrophilic aromatic substitution on this compound is strongly directed to the C3 position.

Reactions at the C2 and C3 Positions of the Indole System

The C3 position of 1-methylindole (B147185) derivatives is the kinetically favored site for electrophilic attack due to the stability of the resulting cationic intermediate (Wheland intermediate). This high reactivity allows for a range of functionalizations. For instance, reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation are all expected to occur selectively at C3.

Recent studies on the iodine-catalyzed reaction of indol-3-ylmethanols with other indoles demonstrate the robust preference for C3 substitution. beilstein-journals.org In these reactions, an electrophile is generated in situ and is readily attacked by the nucleophilic C3 position of an indole molecule to form 3,3'-diindolylmethanes. beilstein-journals.orgnih.gov While the C2 position is less nucleophilic than C3, reactions can be directed to this position under specific conditions, often involving lithiation at C2 followed by quenching with an electrophile. However, for electrophilic additions, C3 is the overwhelmingly preferred site of reaction for this compound, assuming the position is unsubstituted.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction Type | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Isocyanato-1-methyl-3-nitro-1H-indole |

| Halogenation | NBS / Br₂ | 3-Bromo-4-isocyanato-1-methyl-1H-indole |

| Friedel-Crafts Acylation | Ac₂O / Lewis Acid | 1-(4-Isocyanato-1-methyl-1H-indol-3-yl)ethanone |

| Vilsmeier-Haack | POCl₃ / DMF | This compound-3-carbaldehyde |

Catalytic Strategies in Reactions Involving Isocyanatoindoles

The functionalization of the indole core and the transformation of the isocyanate moiety can be achieved with high selectivity through various catalytic systems. These strategies often rely on either Lewis acid catalysis to activate the substrates or transition metal complexes to enable novel reaction pathways.

Lewis Acid Catalysis for Indole Functionalization (e.g., Borane (B79455) Lewis Acids)

Boron-based Lewis acids, particularly highly electrophilic boranes like tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃), have emerged as effective catalysts for the chemo- and regio-selective functionalization of indoles with isocyanates. nih.govresearchgate.net Research has demonstrated that in reactions involving N-methylindoles, which are close structural analogues of this compound, the choice of catalyst and conditions can direct the reaction toward specific outcomes.

In a key study, the reaction between 1-methylindole and various aryl isocyanates was examined. mt.com The use of 30 mol% of B(C₅F₅)₃ in trifluorotoluene (TFT) at 80 °C was found to be optimal for promoting the C3-amidation of the indole ring. mt.com This process involves the formation of a new carbon-nitrogen bond at the C3 position, yielding N-aryl-1-methyl-1H-indole-3-carboxamides. mdpi.com The reaction is notable for its selectivity, as functionalization occurs at the C3 position rather than at the N-methyl group. The efficacy of this catalytic system is highlighted by its ability to functionalize a range of substituted N-methylindoles and aryl isocyanates. mt.com

For unprotected indoles (possessing an N-H bond), boron trichloride (B1173362) (BCl₃) was identified as a highly efficient catalyst for N-carboxamidation, producing near-quantitative yields with just 5 mol% of the catalyst. nih.gov This highlights the tunability of borane Lewis acid catalysis to achieve different regioselectivities based on the indole substrate's substitution pattern.

Table 1: B(C₆F₅)₃-Catalyzed C3 Amidation of N-Methylindoles with Aryl Isocyanates This table is based on data from analogous reactions with N-methylindole and may be representative for this compound.

| Entry | N-Methylindole Substrate | Aryl Isocyanate | Yield of C3-Amidation Product (%) |

| 1 | 1-Methylindole | Phenyl isocyanate | 55 |

| 2 | 5-Bromo-1-methylindole | 4-Chlorophenyl isocyanate | 41 |

| 3 | 1,2-Dimethylindole | Phenyl isocyanate | 58 |

| 4 | 1-Methyl-1H-pyrrole | 4-Methoxyphenyl isocyanate | 17 |

Conditions: 30 mol% B(C₆F₅)₃, Trifluorotoluene (TFT), 80 °C. Data sourced from Dasgupta, A., et al. (2022). mt.com

Transition Metal-Mediated Transformations (e.g., Manganese-Catalyzed Reactions)

While literature directly detailing manganese-catalyzed reactions on this compound is scarce, the broader field of transition metal catalysis offers established strategies for transforming isocyanates. Manganese, an earth-abundant and low-toxicity metal, has been successfully employed in the [3+2] cyclization of ketones and isocyanates via C-H activation. nih.gov This type of transformation, which forms heterocyclic products, demonstrates the potential for manganese catalysts to engage isocyanates in synthetically valuable bond-forming events. nih.gov

Other transition metals are also widely used. Rhodium complexes, for instance, catalyze the [2+2+2] cycloaddition of alkenyl isocyanates with alkynes to build complex nitrogen-containing scaffolds like indolizidines and quinolizidines. nih.gov Palladium catalysis has been effectively used for the hydroamination of isocyanates with N-heterocycles like carbazoles, resulting in the formation of N-carboxamides with high efficiency and selectivity. rsc.org These examples of transition metal-mediated transformations underscore the versatility of the isocyanate group as a reactive handle. Such catalytic cycles could foreseeably be applied to this compound to construct novel fused-ring systems or other complex derivatives.

Theoretical and Experimental Elucidation of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of catalytic transformations. A combination of computational chemistry and real-time spectroscopic monitoring provides powerful insights into the transient species and energetic landscapes that govern the reactivity of isocyanatoindoles.

Computational Chemistry for Transition State Analysis and Reaction Pathway Mapping

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms in organic synthesis. mdpi.com For reactions involving indole functionalization, computational studies can map out potential energy surfaces, identify transition state structures, and calculate activation energy barriers, thereby explaining observed selectivities. researchgate.net

In the context of the borane-catalyzed amidation of N-methylindole, DFT calculations were used to compare different potential reaction pathways. mt.com These studies revealed that the adduct formed by the interaction of BCl₃ with the nitrogen atom of an unprotected indole is more stable than other possible adducts, rationalizing the observed N-H insertion. mt.com For more complex systems, DFT can elucidate the role of the catalyst and substrate structure in controlling the reaction outcome. For example, in rhodium-catalyzed reactions of indoles, calculations have shown how hydrogen-bonding interactions can be crucial in stabilizing a specific transition state, thereby directing the chemoselectivity of the reaction. researchgate.net By mapping the Gibbs free energy (ΔG) profiles for different pathways, chemists can predict the most likely mechanism and design more efficient catalytic systems.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction species in real-time is essential for validating proposed mechanisms and understanding reaction kinetics. In situ spectroscopic techniques, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are exceptionally well-suited for monitoring reactions involving isocyanates. mt.comresearchgate.net

The isocyanate functional group possesses a strong, sharp, and distinct absorbance band in the mid-infrared region, typically around 2270–2250 cm⁻¹. researchgate.net This peak is located in a spectral window that is usually free from interference from other common functional groups. In situ FTIR allows chemists to continuously monitor the concentration of the isocyanate reactant by tracking the decrease in the intensity of this characteristic absorbance band over time. mt.com Simultaneously, the appearance and growth of absorbance bands corresponding to the product—for example, the amide or urethane carbonyl group—can be monitored to track product formation. mt.com

This real-time data provides a detailed kinetic profile of the reaction, enabling the identification of reaction initiation, endpoint, and the presence of any transient intermediates that may appear and then be consumed as the reaction progresses. mt.com Such monitoring is invaluable as it avoids the potential errors and perturbations associated with offline sampling and analysis, where reactive intermediates might decompose before they can be measured. spectroscopyonline.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Isocyanato 1 Methyl 1h Indole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-isocyanato-1-methyl-1H-indole provides crucial information about the number, connectivity, and electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| H-5 | 7.48 | d | 8.4 | 1H |

| H-7 | 7.33 | d | 1.5 | 1H |

| H-6 | 7.09 | dd | 8.4, 1.8 | 1H |

| H-2 | 6.95 | dd | 2.0, 0.9 | 1H |

| N-CH₃ | 3.74 | s | 3H |

The downfield shifts of the aromatic protons are characteristic of the indole (B1671886) ring system. The singlet at 3.74 ppm corresponds to the three protons of the N-methyl group.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Isocyanate) | ~160-180 |

| C-7a | 136.41 |

| C-3a | 128.45 |

| C-5 | 121.98 |

| C-4 | 121.70 |

| C-2 | 119.23 |

| C-6 | 118.96 |

| C-3 | 111.72 |

| C-7 | 111.06 |

| N-CH₃ | ~30-35 |

The positions of the carbon signals are consistent with the proposed structure, with the isocyanate carbon appearing at a characteristic downfield shift.

To further confirm the connectivity of atoms and the spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships through bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the indole ring, for instance, between H-5 and H-6, and between H-6 and H-7. This helps to definitively assign the proton signals. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. libretexts.org A NOESY spectrum would be expected to show a correlation between the N-methyl protons and the H-7 proton, confirming their spatial closeness. nih.govlibretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2270 - 2240 | Asymmetric stretch | Isocyanate (-N=C=O) |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2950 - 2850 | C-H stretch | Aliphatic C-H (N-CH₃) |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. For this compound (C₁₀H₈N₂O), the expected monoisotopic mass is approximately 172.06 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for indole derivatives may involve the loss of the isocyanate group or cleavage of the N-methyl group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

In-depth Analysis of this compound Reveals No Publicly Available Crystallographic Data

A comprehensive investigation into the solid-state molecular architecture and conformation of this compound has revealed a significant gap in the scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific X-ray crystallography studies for this particular compound appear to be publicly available at this time.

While information on related indole derivatives exists, the strict focus on this compound, as requested, prevents the inclusion of data from analogous structures. The isocyanate functional group at the 4-position and the methyl group at the 1-position of the indole ring introduce specific electronic and steric effects that would make comparisons to other indole structures speculative without experimental validation.

The absence of crystallographic data means that key structural parameters for this compound remain undetermined. This includes the planarity of the indole ring system, the geometry of the isocyanate group, and the orientation of this group relative to the bicyclic core in the solid state. Intermolecular interactions, which govern the packing of molecules in a crystal lattice, are also unknown.

Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its definitive solid-state structure. Such a study would provide invaluable insights into the molecule's architecture and conformational preferences.

Theoretical Studies and Computational Chemistry Applied to 4 Isocyanato 1 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-isocyanato-1-methyl-1H-indole. These methods provide a framework for investigating its electronic structure and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP, are utilized to determine the most stable molecular geometry. nih.govacs.org This process involves finding the minimum energy conformation of the molecule by systematically adjusting bond lengths and angles.

The optimization of the molecular structure of this compound would reveal key geometric parameters. The indole (B1671886) ring, a bicyclic aromatic system, is fused to the highly reactive isocyanate group. ijrar.orgwikipedia.org The methyl group at the N1 position of the indole ring influences the electronic environment of the molecule. nih.gov DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C4-N (Isocyanate) | 1.38 |

| N=C (Isocyanate) | 1.22 | |

| C=O (Isocyanate) | 1.18 | |

| N1-C (Methyl) | 1.47 |

This table is illustrative and based on typical values for similar functional groups.

For more precise electronic structure investigations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. nih.govacs.org These methods, while computationally more demanding than DFT, provide a higher level of accuracy for properties like electron correlation energies. Applying these methods to this compound would offer a more refined understanding of its electronic behavior and spectroscopic properties, building upon the foundational insights provided by DFT.

Analysis of Electronic Properties

The electronic properties of this compound are key to its chemical behavior. Computational analyses provide a detailed picture of how electrons are distributed within the molecule and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be predominantly located on the electron-rich indole ring, making it the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient isocyanate group, particularly the carbon atom, which is susceptible to nucleophilic attack. wikipedia.orgdiva-portal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Illustrative FMO Properties for this compound

| Orbital | Energy (eV) | Primary Location |

| HOMO | -6.5 | Indole Ring |

| LUMO | -1.2 | Isocyanate Group |

| HOMO-LUMO Gap | 5.3 | - |

This table is illustrative and based on computational data for related indole and isocyanate compounds. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and attract nucleophiles.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the isocyanate group and parts of the indole ring. A significant positive potential would be expected around the carbon atom of the isocyanate group, highlighting its electrophilic nature. uni-muenchen.deresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

As of late 2024, there is a notable absence of published research in peer-reviewed scientific literature specifically detailing molecular dynamics (MD) simulations performed on this compound. While computational methods are increasingly employed to predict the properties and behavior of novel compounds, dedicated studies on the dynamic and interaction profiles of this specific molecule using MD are not currently available.

Molecular dynamics simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. These simulations can provide valuable insights into conformational flexibility, solvent interactions, and the formation of intermolecular complexes. For a molecule like this compound, such simulations could theoretically elucidate several key aspects:

Conformational Dynamics: An analysis of the rotational freedom around the bond connecting the isocyanate group to the indole ring, as well as the flexibility of the indole ring system itself.

Solvent Effects: Understanding how the molecule orients and interacts with different solvent environments, which is crucial for predicting its behavior in various chemical processes.

Intermolecular Interactions: Simulating the interactions between multiple molecules of this compound could reveal tendencies for aggregation or specific packing arrangements in the condensed phase.

The execution of such simulations would necessitate the development of accurate force field parameters for this compound. These parameters, which define the potential energy of the system, are critical for obtaining meaningful simulation results. The process of parameterization often involves quantum mechanical calculations to derive atomic charges and bond parameters, followed by validation against experimental data or higher-level computational benchmarks.

Given the reactive nature of the isocyanate group, MD simulations could also be extended to reactive force fields (ReaxFF) to model chemical transformations, such as its reaction with nucleophiles. This would provide a dynamic picture of the reaction pathways and mechanisms at an atomistic level.

Although no specific data tables or detailed research findings can be presented at this time due to the lack of dedicated studies, the framework for conducting such computational research is well-established. Future computational chemistry research on this compound would likely involve the application of these simulation techniques to provide a deeper understanding of its chemical and physical properties.

Applications and Advanced Materials Chemistry of 4 Isocyanato 1 Methyl 1h Indole Derivatives

Utilization as Key Synthetic Building Blocks in Organic Synthesis

The isocyanate group is a highly reactive moiety, making isocyanate-containing molecules valuable building blocks in organic synthesis. They readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry and materials science. The combination of these two features in 4-isocyanato-1-methyl-1H-indole suggests significant synthetic potential.

Construction of Diverse Heterocyclic Frameworks (e.g., Triazolones, Pyrimidoindoles)

While the synthesis of pyrimido[4,5-b]indoles has been achieved through the reaction of indole-3-carboxaldehydes with other reagents, there is no specific literature detailing the use of this compound for the direct construction of pyrimidoindole frameworks. In theory, the isocyanate group could participate in cyclization reactions with appropriate substrates to form heterocyclic systems. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a semicarbazide, which might then be cyclized to a triazolone. However, specific examples and reaction conditions for this compound in these transformations are not readily found in the scientific literature.

Synthesis of Complex Polyfunctionalized Indole Derivatives

The reactivity of the isocyanate group is a direct pathway to functionalizing the 4-position of the 1-methyl-1H-indole core. Reactions with various nucleophiles can introduce a wide range of functional groups, leading to polyfunctionalized indole derivatives. For example, reaction with an amino acid would introduce both amide and carboxylic acid functionalities. Despite this potential, specific and detailed research findings on the use of this compound to generate complex polyfunctionalized derivatives are not extensively reported.

Precursors for Urea (B33335) and Urethane (B1682113) Linkages in Supramolecular Assemblies

Urea and urethane linkages are fundamental in supramolecular chemistry due to their ability to form strong, directional hydrogen bonds. These interactions are crucial for the self-assembly of complex, well-ordered supramolecular architectures. Isocyanates are primary precursors for these linkages. While the concept of using isocyanates to build supramolecular structures is well-established, there are no specific studies found that utilize this compound for this purpose. The planar, aromatic nature of the indole core could, in principle, contribute to π-π stacking interactions within a supramolecular assembly, complementing the hydrogen bonding from the urea or urethane groups.

Potential in Polymer Science and Engineering

Isocyanates are a cornerstone of the polymer industry, particularly in the production of polyurethanes and polyureas. These polymers find a vast range of applications, from foams and elastomers to coatings and adhesives.

Role as Monomers or Crosslinkers in Polymer Synthesis

For an isocyanate to act as a monomer in polymer synthesis, it typically needs to be a di- or polyisocyanate to enable chain extension. As this compound is a monoisocyanate, it would primarily function as a chain-terminating agent or for the functionalization of a polymer backbone, rather than as a primary monomer for building the main polymer chain. It could potentially be used as a comonomer in small amounts to introduce the indole functionality into a polymer, thereby modifying its properties. There is no available literature to suggest its use as a crosslinker.

Application in the Development of Polyurethane and Polyurea-based Materials

The development of novel polyurethane and polyurea materials often involves the use of specialized isocyanates to impart specific properties. The incorporation of the 1-methyl-1H-indole moiety via this compound could potentially introduce desirable characteristics such as altered thermal stability, optical properties (e.g., UV absorption), or biocompatibility. However, a review of the current scientific and patent literature does not indicate that this compound is currently employed in the large-scale development or commercial production of polyurethane or polyurea materials. The field is dominated by commodity isocyanates such as MDI and TDI.

Exploration as Blocking Agents in Isocyanate Systems

Isocyanates are highly reactive compounds widely used in the production of polyurethane coatings, adhesives, sealants, and elastomers. wikipedia.org Their reactivity, however, necessitates the use of blocking agents to create stable, one-component systems that cure only upon the application of an external stimulus, typically heat. wikipedia.orgnih.gov The blocking agent temporarily protects the isocyanate group, preventing premature reactions. Upon heating, the blocking agent is released, regenerating the reactive isocyanate functionality, which then proceeds to react with a curative, such as a polyol, to form the final polyurethane network. nih.gov

The temperature at which this deblocking occurs is a critical parameter that dictates the processing conditions and potential applications of the blocked isocyanate system. nih.govresearchgate.net While a variety of compounds, including phenols, oximes, and caprolactam, are commonly used as blocking agents, there is ongoing research into new agents with specific deblocking characteristics. wikipedia.org

Recent studies have highlighted the potential of heterocyclic compounds, such as pyrazoles and indoles, as effective blocking agents for isocyanates. nih.gov Although specific research data on the use of this compound as a primary blocking agent is not extensively documented in publicly available literature, the general reactivity of the indole nucleus suggests its potential in this capacity. The nitrogen atom of the indole ring can react with an isocyanate to form a urea linkage, effectively blocking the isocyanate.

The deblocking temperature of such an indole-blocked isocyanate would be influenced by the electronic and steric factors of the indole derivative. For comparison, various blocking agents exhibit a wide range of deblocking temperatures, as detailed in the table below.

| Blocking Agent | Deblocking Temperature (°C) |

| Sodium bisulfite | 85 |

| Diethyl malonate | 110 |

| 3,5-Dimethylpyrazole | 115 |

| Methyl ethyl ketoxime (MEKO) | 135 |

| Phenol | 150 |

| ε-Caprolactam | 170 |

This table presents a selection of common blocking agents and their typical deblocking temperatures. The exact deblocking temperature can vary depending on the specific isocyanate used and the presence of catalysts. wikipedia.org

The deblocking of pyrazole-blocked isocyanates has been shown to occur at elevated temperatures, with one study reporting a deblocking temperature of 240 °C for a 3-(4-bromo-phenyl)-1H-pyrazole-blocked toluene (B28343) diisocyanate (TDI) adduct, as determined by differential scanning calorimetry (DSC). nih.gov The thermal stability of the resulting polyurethanes was observed to be up to 200-240 °C. nih.gov Given the structural similarities between pyrazoles and indoles as nitrogen-containing aromatic heterocycles, it is plausible that indole-based blocking agents would exhibit comparable thermal deblocking behavior.

Furthermore, the deblocking process can be influenced by the use of catalysts. Organometallic compounds and tertiary amines are known to lower the deblocking temperature of various blocked isocyanate systems. wikipedia.orgijacskros.com For instance, the use of a halide ion source has been shown to effectively deblock isocyanates at or near ambient temperatures, offering a metal-free alternative to traditional organotin catalysts. google.com

While direct experimental data for this compound as a blocking agent remains to be established, the existing research on related heterocyclic systems provides a strong basis for its potential utility in creating thermally curable polyurethane systems. Further investigation is required to determine its specific deblocking temperature and the properties of the resulting materials.

Development of Advanced Functional Materials Based on Indole-Isocyanate Scaffolds

The combination of the indole nucleus and the isocyanate group within the this compound molecule provides a versatile platform for the synthesis of novel functional polymers and advanced materials. The isocyanate group can undergo a variety of reactions, most notably with amines and alcohols, to form urea and urethane linkages, respectively, which are the cornerstones of polyurea and polyurethane chemistry. nih.gov

The indole moiety itself can be functionalized or polymerized, leading to materials with interesting electronic and optical properties. For instance, polyindoles are known conducting polymers with high redox activity and thermal stability, making them suitable for applications in energy storage and sensing. researchgate.net

Furthermore, indole-based aromatic polyesters have been synthesized through the polycondensation of indole-based dicarboxylate monomers with aliphatic diols. acs.orgnih.gov These polyesters exhibit high thermal stability and tunable glass transition temperatures, making them promising candidates for various applications. acs.orgnih.gov

The synthesis of functional polymers through the reaction of 1-methylindole (B147185) with isocyanates has also been explored. This suggests that this compound could potentially be used as a monomer in polymerization reactions to create novel polyindoles with tailored properties. The resulting polymers could find use in a range of applications, from construction materials to advanced coatings. industrialchemicals.gov.au

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of organic isocyanates often involves the use of highly toxic phosgene (B1210022) and corrosive byproducts like hydrogen chloride, which conflicts with the principles of green chemistry. rsc.orgdigitellinc.com Consequently, a primary future research trajectory is the development of sustainable and safer synthetic routes to 4-isocyanato-1-methyl-1H-indole.

Key areas of exploration include:

Phosgene-Free Routes: A major goal is the complete avoidance of hazardous reagents like phosgene. dp.tech Alternative methods, such as the direct reductive carbonylation of corresponding nitro-indoles, represent a promising, albeit mechanistically complex, alternative that is under investigation. digitellinc.com

Direct C-H Activation: Recent breakthroughs in organic synthesis have demonstrated the potential for creating aliphatic isocyanates via direct C-H activation. researchgate.net Applying this strategy to the indole (B1671886) nucleus could provide a highly efficient and atom-economical pathway to the target molecule and its derivatives. Transition metal-catalyzed C-H activation has already emerged as a powerful tool for the late-stage functionalization of indoles at various positions. rsc.org

Flow Chemistry: Utilizing flow chemistry can mitigate safety concerns associated with the handling of high-energy intermediates common in isocyanate synthesis. researchgate.net This technique allows for precise control over reaction conditions and is amenable to producing isocyanates from renewable feedstocks, such as biomass-derived fatty acids or lignocellulosic raw materials. researchgate.net

Bio-Based Feedstocks: A long-term sustainability goal involves shifting from petrochemical-based starting materials to renewable ones. researchgate.netpatsnap.com Research into deriving indole precursors from biological sources could significantly reduce the carbon footprint of synthesizing compounds like this compound. patsnap.com

Discovery of Novel Reactivity Modes and Catalytic Transformations

The reactivity of this compound is ripe for exploration, particularly concerning the interplay between the isocyanate group and the indole ring. Future research will likely focus on discovering new transformations under catalytic conditions.

Catalytic Amidation: Borane (B79455) Lewis acids, such as BCl₃, have been shown to be efficient catalysts for the N-carboxamidation of indoles with isocyanates, affording high yields of urea (B33335) derivatives. rsc.org Investigating the reactivity of this compound in intramolecular or intermolecular reactions catalyzed by boranes could lead to novel heterocyclic systems. DFT calculations have been employed to understand the reaction mechanisms, revealing that the catalyst coordinates with the indole, which then reacts with the isocyanate. rsc.org

Transition Metal Catalysis: Transition metals like palladium, copper, rhodium, and ruthenium are known to catalyze the functionalization of indoles. rsc.org These catalysts could be used to direct the reactivity of the isocyanate group or to functionalize other positions on the indole ring in a chemo- and regio-selective manner. rsc.orgrsc.org For instance, palladium-catalyzed carbonylative functionalization is a well-established method for creating C-C bonds at the C3 position of indoles. beilstein-journals.org

Enantioselective Reactions: Developing catalytic asymmetric reactions is a key goal in modern organic chemistry. nih.gov Chiral catalysts could be employed to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantioenriched molecules with potential biological activity. Studies on the Friedel-Crafts alkylation of indoles have utilized chiral metal complexes to achieve enantioselectivity. nih.govresearchgate.net

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.govresearchgate.net Both isocyanates and indoles are versatile building blocks in MCRs. nih.govrsc.org

The integration of this compound into MCRs presents a significant opportunity for future research.

Isocyanate-Based MCRs (I-MCRs): Isocyanates are key reagents in various MCRs, leading to the formation of ureas, carbamates, and other valuable functional groups. nih.govresearchgate.net The nucleophilic attack of alcohols on isocyanates to form carbamates is a common step in these reactions. nih.gov

Indole-Based MCRs: Indoles are frequently used scaffolds in the synthesis of diverse heterocyclic compounds through MCRs, owing to their rich chemistry and biological relevance. rsc.org For example, a four-component reaction involving indoles, 3-diazooxindoles, arylamines, and ethyl glyoxylate (B1226380) has been developed to construct complex indole-containing structures. nih.govresearchgate.net

Novel Scaffolds: By combining the reactivity of both the isocyanate and the indole moiety, this compound could be used in 3-, 4-, or even 5-component reactions to generate novel and structurally diverse polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that create diverse scaffolds. acs.org

Advanced Computational Design and Prediction of Novel Isocyanatoindole Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.com Future research on this compound and its derivatives will heavily rely on these methods.

Predictive Modeling: The lack of accurate parametrizations (force fields) for isocyanates has historically limited atomistic simulations. mdpi.com Recent efforts to develop dedicated force fields, sometimes using ab initio calculations as reference data, are enabling more accurate predictions of physical properties. mdpi.com Artificial intelligence and machine learning frameworks are being developed to predict molecular properties with greater precision. specialchem.com These models can be trained to understand fundamental chemical laws, allowing for the prediction of properties like acidity and tautomeric constants. specialchem.com

Designing Novel Derivatives: Computational tools can be used to design novel derivatives of this compound with tailored electronic, steric, and reactive properties. By simulating how structural modifications affect reactivity and physical characteristics, researchers can prioritize the synthesis of the most promising candidates for specific applications. specialchem.com

Uncertainty Quantification: As large, pre-trained "chemical foundation models" become more common, methods for quantifying the uncertainty in their predictions are crucial for establishing trust and reliability in computational results. ibm.com

Below is a table of computationally predicted properties for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| Monoisotopic Mass | 172.06366 Da |

| XlogP (Predicted) | 2.8 |

| InChIKey | TVGVHXVLMROUII-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Computational Sciences

The most profound advances involving this compound will likely emerge from synergistic research that spans traditional disciplinary boundaries.

Functional Materials: C4-functionalized indoles are important in materials science. rsc.org The isocyanate group is a primary building block for polyurethanes, a versatile class of polymers used in foams, coatings, and elastomers. rsc.orgdp.tech By incorporating the this compound moiety into polymer backbones, researchers could develop new materials with unique photophysical, electronic, or thermal properties derived from the indole ring. rsc.org

Computational-Experimental Feedback Loops: An integrated approach where computational modeling predicts promising molecular targets and reaction pathways, followed by experimental synthesis and characterization, represents a powerful research paradigm. digitellinc.com The experimental results can then be used to refine and improve the computational models, creating a virtuous cycle of discovery.

Sustainable Chemistry and Materials: The drive for sustainability connects all three fields. nih.govscispace.com Organic chemists can develop green synthetic routes, while computational scientists model the properties and lifecycle of new materials, and materials scientists test their real-world performance and biodegradability. patsnap.com This interdisciplinary collaboration is essential for designing next-generation materials that are both high-performing and environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isocyanato-1-methyl-1H-indole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with the nitration of 1-methyl-1H-indole at the 4-position using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to avoid over-nitration .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol .

- Step 3 : Convert the amine to the isocyanate via phosgenation (e.g., triphosgene in dichloromethane) under inert atmosphere. Monitor reaction progress using FT-IR to detect the characteristic N=C=O stretch (~2270 cm⁻¹) .

- Optimization : Use anhydrous solvents, stoichiometric control of triphosgene, and real-time spectroscopic monitoring to minimize side reactions (e.g., urea formation).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities .

- Spectroscopy : Confirm the isocyanate group via FT-IR (2270 cm⁻¹) and ¹³C NMR (δ ~120–125 ppm for N=C=O) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX-97 ) provides definitive structural confirmation. Ensure crystals are grown in anhydrous hexane/ethyl acetate mixtures to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of isocyanate vapors .

- PPE : Wear nitrile gloves, goggles, and chemical-resistant lab coats.

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces .

- Step 2 : Identify electrophilic hotspots (e.g., isocyanate carbon) and simulate nucleophilic attack by amines or alcohols. Compare activation energies (ΔG‡) for different nucleophiles .

- Validation : Correlate computational results with experimental kinetic data (e.g., via UV-Vis monitoring of reaction rates in DMSO).

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can SHELXL refine disordered structures?

- Methodological Answer :

- Disorder Handling : For flexible substituents (e.g., rotatable methyl groups), split occupancy refinement in SHELXL can model positional disorder.

- Twinned Data : Use the TWIN/BASF commands in SHELXL to refine twinned crystals. Validate with the R₁ factor for overlapping reflections .

- Example : A recent study resolved disorder in a 4-isocyanato derivative by applying restraints to bond lengths and angles, achieving R₁ < 0.05 .

Q. How should contradictory spectroscopic data (e.g., conflicting ¹H NMR shifts in polar vs. nonpolar solvents) be interpreted for this compound?

- Methodological Answer :

- Hypothesis Testing : Attribute shifts to solvent polarity effects on resonance structures. Compare NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, coalescence temperatures >100°C suggest hindered rotation .

- Supplementary Data : Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or CASTER ).

Q. What strategies ensure reproducibility in biological activity studies of this compound derivatives?

- Methodological Answer :

- Standardization : Pre-equilibrate assay buffers to control pH and ionic strength. Document lot numbers of reagents (e.g., enzymes, cell lines) .

- Positive/Negative Controls : Include known isocyanate inhibitors (e.g., phenyl isocyanate) and vehicle-only samples.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for dose-response data. Report IC₅₀ values with 95% confidence intervals .

Data Contradiction and Advanced Analysis

Q. How can researchers resolve discrepancies between theoretical (computational) and experimental vibrational spectra for this compound?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-311+G(d,p)) to computational frequencies to align with experimental FT-IR peaks .

- Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) in Gaussian 16 to account for mode coupling, which reduces errors in high-frequency stretches .

- Solvent Effects : Simulate solvent interactions via the SMD continuum model to match experimental conditions (e.g., chloroform vs. gas phase) .

Q. What experimental design principles minimize batch-to-batch variability in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor phosgenation in real time .

- DoE (Design of Experiments) : Use a central composite design to optimize variables (temperature, stoichiometry, mixing rate) and identify critical process parameters .

- Case Study : A 2024 study reduced variability by 40% through PAT-guided pH control during the amine-to-isocyanate step .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.